3-(4-chlorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Overview
Description
3-(4-chlorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a thiophene ring, and a quinazolinone core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one would depend on its specific biological target. Generally, compounds of this type may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Protein-Protein Interactions: Binding to protein interfaces and inhibiting their interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-{[2-oxo-2-(phenyl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one: Similar structure but with a phenyl group instead of a thiophene ring.
3-(4-chlorophenyl)-2-{[2-oxo-2-(furan-2-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(4-chlorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings. This could make it more effective in certain applications or provide a different spectrum of activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-13-7-9-14(10-8-13)23-19(25)15-4-1-2-5-16(15)22-20(23)27-12-17(24)18-6-3-11-26-18/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLAASJXWXTAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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